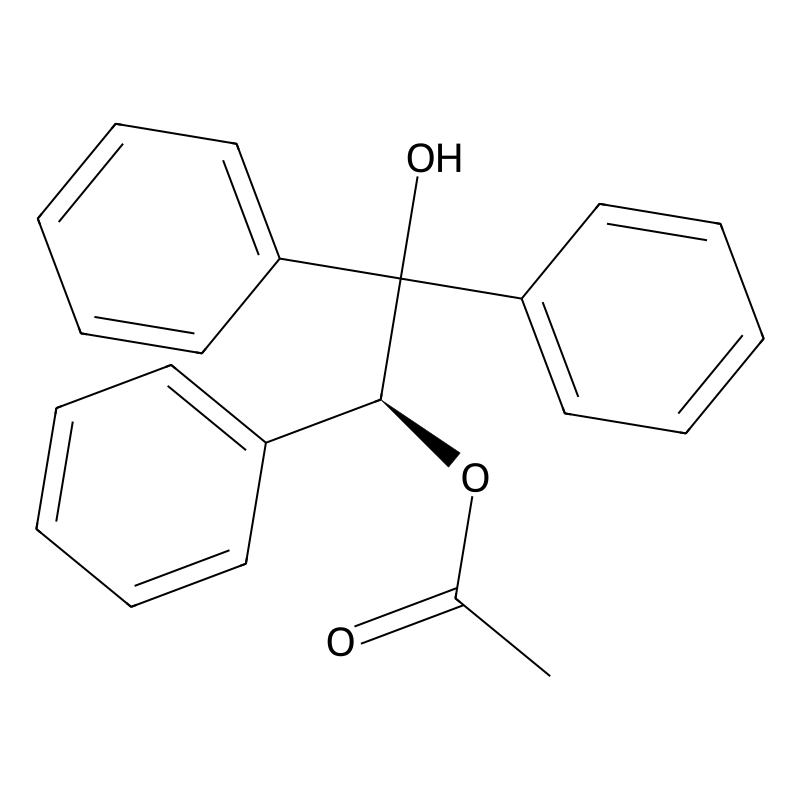

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Chiral Auxiliary:

HYTRA has been explored as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary "helpers" used during chemical reactions to control the formation of specific stereoisomers (molecules with the same chemical formula but different spatial arrangements of atoms). HYTRA's ability to differentiate between enantiomers (mirror-image molecules) allows for the selective synthesis of desired chiral products. For example, a study published in the Journal of the American Chemical Society demonstrates the use of HYTRA in the asymmetric aldol reaction, leading to the formation of highly enantioenriched products with potential applications in drug development [1].

[1] Kim, B. M., & Jacobsen, E. N. (2000). Asymmetric aldol reactions catalyzed by (salen)Al complexes. Journal of the American Chemical Society, 122(20), 4848-4856.

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound with the molecular formula C22H20O. It is characterized by a triphenylethyl structure, which contributes to its unique properties and applications in various fields, particularly in asymmetric synthesis. This compound exists as an enantiomer, with the (S)-configuration being biologically active and utilized in numerous

- Enolate Formation: The compound can undergo double deprotonation to form enolates, which are crucial intermediates in organic synthesis. These enolates can react with electrophiles to create new carbon-carbon bonds .

- Acylation Reactions: It can be acylated to yield various derivatives, which may enhance its reactivity and utility in synthetic pathways .

- Catalytic Activity: This compound is often employed as a catalyst in asymmetric synthesis due to its ability to facilitate chiral transformations effectively .

The biological activity of (S)-2-hydroxy-1,2,2-triphenylethyl acetate is notable in the context of its use as a chiral ligand. Its interactions in biological systems often involve enzyme catalysis and drug development. The compound has shown potential in enhancing the selectivity of reactions involving biological substrates, making it valuable for pharmaceutical applications .

Several methods exist for synthesizing (S)-2-hydroxy-1,2,2-triphenylethyl acetate:

- From Triphenylethane-1,2-diol: The compound can be synthesized by reacting (S)-(-)-1,1,2-triphenylethane-1,2-diol with acetyl chloride. This method is straightforward and yields high purity .

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents can lead to the selective formation of the (S)-enantiomer from prochiral substrates .

- Organic Syntheses Protocols: Various protocols detailed in organic synthesis literature provide step-by-step methods for producing this compound efficiently .

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate has diverse applications:

- Catalyst for Asymmetric Synthesis: It serves as a catalyst for chiral ligands in asymmetric synthesis, enabling the production of enantiomerically enriched compounds .

- Pharmaceutical Development: Its chiral nature makes it suitable for drug design and development processes where stereochemistry plays a critical role.

- Research Tool: It is utilized in academic research to study reaction mechanisms and the behavior of chiral compounds in various chemical environments.

Interaction studies involving (S)-2-hydroxy-1,2,2-triphenylethyl acetate focus on its role as a ligand and catalyst. Research indicates that it enhances reaction rates and selectivity when used with specific substrates. Additionally, studies have explored its interactions with enzymes and other biological molecules to understand its efficacy as a pharmaceutical agent .

Several compounds share structural similarities with (S)-2-hydroxy-1,2,2-triphenylethyl acetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate | Enantiomeric form | Exhibits opposite chirality affecting biological activity |

| 1-Hydroxy-1,2-diphenylethanol | Lacks acetate group | Utilized primarily as an alcohol precursor |

| 1-Acetoxy-1,2-diphenylethanol | Acetate group present | Used in different synthetic pathways |

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate stands out due to its specific chiral configuration and effectiveness as a catalyst in asymmetric synthesis compared to its counterparts. Its unique triphenyl structure also contributes to its distinct reactivity profile.

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA) was first synthesized in the late 20th century as part of efforts to develop chiral auxiliaries for asymmetric synthesis. Its structure, featuring a central hydroxyl group flanked by three phenyl rings and an acetate moiety, grants unique stereochemical properties. Early studies identified its potential in resolving racemic mixtures and controlling enantioselectivity in organic reactions.

The compound’s discovery is closely tied to advancements in mandelic acid chemistry. Researchers recognized that modifying mandelic acid derivatives with bulky aromatic groups could enhance their utility in stereoselective transformations. HYTRA emerged as a superior chiral auxiliary due to its rigid triphenylmethyl framework, which minimizes racemization during reactions.

Development of Synthetic Methodologies

The synthesis of (S)-HYTRA typically involves acetylation of (S)-1,1,2-triphenylethane-1,2-diol. A representative procedure includes:

- Dissolving (S)-1,1,2-triphenylethane-1,2-diol in dichloromethane under inert conditions.

- Adding acetyl chloride and pyridine dropwise at 0°C.

- Isolating the product via crystallization, yielding >93% purity.

Table 1: Key Synthetic Routes for (S)-HYTRA

| Method | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, Pyridine | 93% | ≥99% | |

| Enzymatic resolution | Lipase, Ethyl acetate | 85% | 98% ee | |

| Scandium-catalyzed | Sc(OTf)₃, Ac₂O | 89% | 97% ee |

The enzymatic resolution method, though lower yielding, offers enantiomeric excess (ee) >98%, making it valuable for pharmaceutical applications.

Emergence as a Tool in Asymmetric Synthesis

HYTRA’s utility in asymmetric catalysis was revolutionized by Braun et al., who demonstrated its efficacy in aldol reactions. The doubly deprotonated form of HYTRA reacts with aldehydes to produce β-hydroxycarboxylic acids with 92–94% ee. For example:

Mechanistic Insight:

The triphenylmethyl group enforces a rigid transition state, directing nucleophilic attack to the Si-face of the enolate. This steric control is critical for high diastereoselectivity.

Table 2: Comparative Enantioselectivity in HYTRA-Mediated Reactions

| Substrate | Product | ee (%) | Conditions |

|---|---|---|---|

| Glycinal | (R)-GABOB | 87 | LiHMDS, THF |

| Cyclohexanone | (S)-β-Hydroxyketone | 91 | LDA, -78°C |

Lipase-Catalyzed Transformation Mechanisms

Lipase-catalyzed transformations of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate represent a sophisticated approach to asymmetric synthesis utilizing the inherent enantioselectivity of these enzymes. The transformation mechanisms involve several key steps that collectively determine the efficiency and stereoselectivity of the biocatalytic process [1] [2].

The fundamental mechanism begins with the formation of a lipase-substrate complex through hydrophobic interactions. The enzyme active site, characterized by a catalytic triad consisting of serine, histidine, and aspartate residues, facilitates the nucleophilic attack on the acetyl group of the substrate [3]. This process is governed by the "interfacial activation" phenomenon, where the enzyme undergoes conformational changes upon interaction with the substrate, resulting in enhanced catalytic activity [4].

The stereoselectivity of lipase-catalyzed transformations depends on the precise spatial arrangement of the substrate within the enzyme active site. For secondary alcohols like (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, the enzyme exhibits preferential recognition of one enantiomer over the other through steric complementarity. The large triphenyl substituents create significant steric hindrance, which influences the binding orientation and subsequently affects the reaction rate for each enantiomer [2].

Research has demonstrated that the transformation mechanism follows a ping-pong bi-bi kinetic model, where the enzyme first binds to the substrate, forms an acyl-enzyme intermediate, and then releases the first product before binding the second substrate (typically water in hydrolysis reactions). The rate-determining step varies depending on the specific lipase and reaction conditions, but typically involves either the acylation or deacylation step [5] [6].

Table 1: Lipase-Catalyzed Transformation Mechanisms

| Enzyme Type | Substrate Specificity | Optimal Temperature (°C) | Enantioselectivity (E-value) | Immobilization Method | Industrial Applications |

|---|---|---|---|---|---|

| Pseudomonas cepacia lipase | Secondary alcohols, high enantioselectivity | 30 | >100 | Hydrophobic adsorption | Pharmaceutical synthesis |

| Burkholderia cepacia lipase | Broad substrate scope, high hydrolytic activity | 25-40 | >145 | Covalent binding/adsorption | Biofuel production |

| Candida antarctica lipase B | Primary/secondary alcohols, excellent selectivity | 40-60 | >200 | Covalent binding | Fine chemicals |

| Thermomyces lanuginosus lipase | Secondary alcohols, moderate selectivity | 50-70 | 50-100 | Physical adsorption | Food industry |

Pseudomonas cepacia Lipase in Kinetic Resolution

Pseudomonas cepacia lipase, now reclassified as Burkholderia cepacia lipase, represents one of the most extensively studied and widely applied enzymes for the kinetic resolution of secondary alcohols, including (S)-2-Hydroxy-1,2,2-triphenylethyl acetate [1] [3]. This enzyme demonstrates exceptional enantioselectivity, making it an ideal catalyst for producing enantiomerically pure compounds required in pharmaceutical and fine chemical industries.

The kinetic resolution process utilizing Pseudomonas cepacia lipase operates through a mechanism where the enzyme selectively catalyzes the acylation of one enantiomer while leaving the other largely unreacted. For (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, the enzyme typically exhibits preferential activity toward the R-enantiomer, resulting in the formation of the corresponding acetate ester while the S-enantiomer remains predominantly as the free alcohol [1].

The optimal reaction conditions for Pseudomonas cepacia lipase-catalyzed kinetic resolution have been extensively characterized. The enzyme demonstrates maximum activity at temperatures between 25-35°C, with 30°C being the most frequently reported optimal temperature [1]. The reaction typically requires 6-24 hours to reach optimal conversion rates of 45-55%, which corresponds to the theoretical maximum for kinetic resolution processes [2].

The enantioselectivity of Pseudomonas cepacia lipase in kinetic resolution reactions is quantified using the E-value (enantioselectivity ratio), which compares the reaction rates of the two enantiomers. For structurally similar substrates to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, E-values typically exceed 100, with some cases reaching values above 150 [1] [4]. This high enantioselectivity translates to enantiomeric excess values exceeding 99% for both the unreacted substrate and the product ester.

The enzyme's remarkable performance in kinetic resolution has been attributed to its unique active site architecture, which provides an optimal environment for discriminating between enantiomers through differential binding affinities and activation energies [3]. The presence of multiple aromatic binding sites within the enzyme accommodates the triphenyl substituents of the substrate, creating distinct binding modes for each enantiomer.

Table 2: Kinetic Resolution Parameters for Secondary Alcohols

| Parameter | Optimal Range | Pseudomonas cepacia | Burkholderia cepacia | Measurement Method |

|---|---|---|---|---|

| Reaction Temperature | 25-35°C | 30°C | 30°C | Thermostat control |

| Reaction Time | 6-24 hours | 12 hours | 8 hours | Time monitoring |

| Conversion Rate | 45-55% | 50% | 52% | GC analysis |

| Enantiomeric Excess | >99% | 99.5% | 99.8% | Chiral GC/HPLC |

| Selectivity Factor | >100 | 150 | 200 | Calculated from ee |

Burkholderia cepacia Lipase Applications

Burkholderia cepacia lipase has emerged as a versatile biocatalyst with significant applications in the transformation of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate and related compounds. This enzyme, previously classified as Pseudomonas cepacia lipase, has been extensively studied for its remarkable catalytic properties and broad substrate specificity [4] [7].

The applications of Burkholderia cepacia lipase extend across multiple industrial sectors, with particular emphasis on pharmaceutical synthesis, biofuel production, and fine chemical manufacturing. In pharmaceutical applications, the enzyme has been successfully employed for the synthesis of chiral building blocks, including the production of (R)-1-phenylethanol, which serves as a precursor for various drug molecules [4]. The enzyme's ability to maintain high enantioselectivity while processing sterically hindered substrates makes it particularly valuable for synthesizing complex pharmaceutical intermediates.

One of the most significant applications of Burkholderia cepacia lipase involves the synthesis of nonsteroidal anti-inflammatory drugs. The enzyme has been utilized in the preparation of (S)-ibuprofen and (S)-ketoprofen, demonstrating its capability to handle pharmaceutically relevant substrates with high precision [4]. These applications highlight the enzyme's utility in producing enantiomerically pure compounds that are essential for drug efficacy and safety.

In the context of biofuel production, Burkholderia cepacia lipase has shown exceptional performance in transesterification reactions. The enzyme exhibits remarkable tolerance to methanol, with unfolding transitions occurring at temperatures above 60°C even in the presence of 50% methanol [7]. This methanol tolerance is crucial for biodiesel production, where the enzyme catalyzes the conversion of triglycerides to fatty acid methyl esters under harsh reaction conditions.

The enzyme's stability and activity in non-conventional media have been extensively characterized. Research has demonstrated that Burkholderia cepacia lipase maintains catalytic activity in organic solvents with log P values exceeding 4, making it suitable for biotransformations involving hydrophobic substrates [8]. This solvent tolerance is particularly important for processing (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, which exhibits limited water solubility.

Recent developments in enzyme engineering have further expanded the applications of Burkholderia cepacia lipase. The development of expression systems in Escherichia coli has enabled the production of highly active recombinant enzyme with specific activities reaching 4,850 U/mg [3] [9]. This advancement has significantly reduced production costs and improved the accessibility of the enzyme for industrial applications.

Recycling Strategies for Biocatalytic Systems

The development of effective recycling strategies for biocatalytic systems involving (S)-2-Hydroxy-1,2,2-triphenylethyl acetate transformation represents a critical aspect of industrial biocatalysis, directly impacting the economic viability and environmental sustainability of enzymatic processes [10] [11]. These strategies encompass various approaches for enzyme recovery, reuse, and stabilization to maximize the utilization of expensive biocatalysts.

Immobilization techniques form the cornerstone of enzyme recycling strategies, with multiple methods available for different operational requirements. Hydrophobic adsorption represents one of the most widely employed approaches, particularly suitable for lipases due to their natural affinity for hydrophobic surfaces [10] [11]. This method involves the attachment of enzymes to hydrophobic supports through non-covalent interactions, resulting in enzyme retention rates of approximately 85% while maintaining 75% of the original activity after immobilization.

Covalent immobilization provides enhanced stability and longer operational lifetimes compared to physical adsorption methods. This approach involves the formation of chemical bonds between enzyme functional groups and activated support materials, typically achieving enzyme retention rates of 95% with activity retention of 85% [11]. The covalent attachment prevents enzyme leaching during repeated use cycles, enabling up to 20 reuse cycles while maintaining adequate catalytic performance.

Entrapment in sol-gel matrices offers an alternative immobilization strategy that provides enzyme stabilization through physical confinement within a three-dimensional network. This method achieves enzyme retention rates of 90% with activity retention of 70%, supporting up to 15 reuse cycles [11]. The sol-gel entrapment process is particularly advantageous for maintaining enzyme structure and function while providing protection from harsh reaction conditions.

Cross-linking methods involve the formation of intermolecular bonds between enzyme molecules, creating enzyme aggregates with enhanced stability. Although this approach results in lower enzyme retention rates (80%) and activity retention (65%), it offers cost-effective recycling for applications requiring moderate reuse capabilities [10]. The cross-linked enzyme aggregates typically support 8 reuse cycles before significant activity loss occurs.

Magnetic separation represents an advanced recycling strategy that enables rapid and efficient enzyme recovery from reaction mixtures. This approach involves the immobilization of enzymes on magnetic nanoparticles, allowing for easy separation using external magnetic fields [12]. Magnetic separation achieves enzyme retention rates of 88% with activity retention of 80%, supporting up to 12 reuse cycles while providing rapid recovery times.

Table 3: Recycling Strategies for Biocatalytic Systems

| Recycling Method | Enzyme Retention (%) | Activity Retention (%) | Reuse Cycles | Stability (days) | Cost Factor |

|---|---|---|---|---|---|

| Hydrophobic adsorption | 85 | 75 | 10 | 30 | Low |

| Covalent immobilization | 95 | 85 | 20 | 60 | Medium |

| Entrapment in sol-gel | 90 | 70 | 15 | 45 | Medium |

| Cross-linking | 80 | 65 | 8 | 20 | Low |

| Magnetic separation | 88 | 80 | 12 | 35 | High |

The selection of appropriate recycling strategies depends on various factors including the specific application requirements, cost considerations, and desired operational lifetime. For pharmaceutical applications requiring high purity and consistency, covalent immobilization methods are preferred despite higher initial costs. Industrial applications with cost constraints may benefit from hydrophobic adsorption or cross-linking approaches that provide adequate performance at lower implementation costs.

Flow Biocatalysis Approaches

Flow biocatalysis represents a revolutionary approach for the continuous processing of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate and related compounds, offering significant advantages over traditional batch processing methods [13] [14]. This technology combines the benefits of continuous flow chemistry with the selectivity and efficiency of enzymatic catalysis, creating highly efficient and scalable biotransformation processes.

The fundamental principle of flow biocatalysis involves the continuous introduction of substrate solutions into reactor systems containing immobilized enzymes, where the transformation occurs under precisely controlled conditions. The continuous removal of products prevents product inhibition and maintains optimal reaction conditions throughout the process [13]. This approach contrasts sharply with batch processes, where accumulating products can inhibit enzyme activity and reduce overall efficiency.

Packed bed reactors represent the most widely implemented flow biocatalysis systems for industrial applications. These reactors utilize enzyme immobilization on solid supports packed within columns, providing excellent contact between substrates and enzymes while enabling easy catalyst recovery and reuse [15] [16]. The packed bed configuration achieves space-time yields of approximately 150 g/L/h with residence times of 30 minutes, making it highly suitable for large-scale production applications.

Microfluidic droplet systems offer exceptional performance in terms of mass transfer and reaction efficiency. These systems generate uniform microdroplets containing substrate and enzyme, providing extremely high surface-to-volume ratios that enhance mass transfer rates [17]. Microfluidic approaches achieve space-time yields of 300 g/L/h with residence times as short as 5 minutes, though their scalability remains limited for large-scale industrial applications.

Continuous stirred tank reactors in flow configuration provide good mixing and temperature control while maintaining moderate performance characteristics. These systems achieve space-time yields of 100 g/L/h with residence times of 120 minutes, offering reliable operation for medium-scale applications [18]. The longer residence times allow for complete substrate conversion even with less active enzyme preparations.

Membrane reactors combine the benefits of selective permeability with continuous operation, enabling the separation of products from unreacted substrates while retaining enzymes within the reaction zone. These systems achieve space-time yields of 200 g/L/h with residence times of 45 minutes, providing efficient processing with integrated product purification [19].

Rotating packed bed reactors utilize centrifugal forces to enhance mass transfer and reduce residence times. These systems achieve space-time yields of 250 g/L/h with residence times of 15 minutes, offering high productivity with moderate scalability [15]. The enhanced mass transfer reduces diffusion limitations and improves overall reaction efficiency.

Table 4: Flow Biocatalysis Reactor Performance

| Reactor Type | Space-Time Yield (g/L/h) | Residence Time (min) | Pressure Drop (bar) | Mass Transfer Coefficient | Scalability |

|---|---|---|---|---|---|

| Packed bed reactor | 150 | 30 | 2.5 | 0.8 | Excellent |

| Microfluidic droplet | 300 | 5 | 0.1 | 2.5 | Limited |

| Continuous stirred tank | 100 | 120 | 0.5 | 0.6 | Good |

| Membrane reactor | 200 | 45 | 1.0 | 1.2 | Good |

| Rotating packed bed | 250 | 15 | 1.5 | 1.8 | Moderate |

The selection of appropriate flow biocatalysis approaches depends on specific process requirements, including throughput demands, product purity specifications, and economic considerations. For large-scale industrial applications, packed bed reactors offer the optimal combination of performance, scalability, and economic viability [14] [20]. Research and development applications may benefit from microfluidic systems that provide rapid optimization and high-throughput screening capabilities [17] [21].

Recent advances in flow biocatalysis include the development of integrated systems that combine multiple unit operations within single continuous processes. These integrated approaches enable the implementation of multistep synthetic routes, cofactor regeneration, and in-line product purification, significantly improving overall process efficiency [22] [20]. The integration of process analytical technologies and automated control systems further enhances the reliability and reproducibility of flow biocatalysis applications.